molecular formula C6H6O3 B042507 Methyl 2-furoate CAS No. 611-13-2

Methyl 2-furoate

Cat. No. B042507
Key on ui cas rn: 611-13-2
M. Wt: 126.11 g/mol
InChI Key: HDJLSECJEQSPKW-UHFFFAOYSA-N
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Patent
US09035018B2

Procedure details

With reference to the chemical reaction formula 6, 2-furan carboxylic acid (20 g, 178 mmol) and 0.5M of HCI/methanol (400 mL) are put in one after another to be dissolved in an 1 L round-bottom flask and are refluxed at 80° C. for 2 hours to be reacted. After the solvent is removed by vacuum drying, the residue from which is diluted in EtOAc to be moved to a separatory funnel, and washed in turn with ice water and 5% of sodium bicarbonate (NaHCO3) aqueous solution, with pH checked at 7˜8 at the end. After moisture in the funnel is removed by MgSO4, the residue having been filtered and vacuum evaporated is separated by flash chromatography (hexanes: EtOAc=10:1) to obtain a 2-furan carboxylic acid methyl ester (20.53 g, 162 mmol, 91% of yield), in the form of light yellow oil. The data of1H and 13C-NMR referring to that is as below.
[Compound]
Name
formula 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([OH:8])=[O:7].[CH3:9]O>>[CH3:9][O:7][C:6]([C:2]1[O:1][CH:5]=[CH:4][CH:3]=1)=[O:8]

Inputs

Step One
Name
formula 6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
O1C(=CC=C1)C(=O)O
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
another to be dissolved in an 1 L round-bottom flask
CUSTOM
Type
CUSTOM
Details
to be reacted
CUSTOM
Type
CUSTOM
Details
After the solvent is removed by vacuum
CUSTOM
Type
CUSTOM
Details
drying
ADDITION
Type
ADDITION
Details
the residue from which is diluted in EtOAc
CUSTOM
Type
CUSTOM
Details
to be moved to a separatory funnel
WASH
Type
WASH
Details
washed in turn with ice water and 5% of sodium bicarbonate (NaHCO3) aqueous solution, with pH
CUSTOM
Type
CUSTOM
Details
After moisture in the funnel is removed by MgSO4
FILTRATION
Type
FILTRATION
Details
the residue having been filtered
CUSTOM
Type
CUSTOM
Details
vacuum evaporated
CUSTOM
Type
CUSTOM
Details
is separated by flash chromatography (hexanes: EtOAc=10:1)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 162 mmol
AMOUNT: MASS 20.53 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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